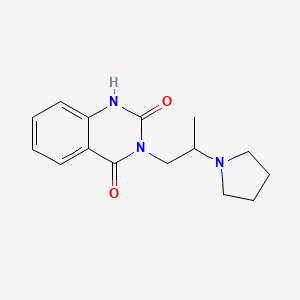
3-(2-pyrrolidin-1-ylpropyl)-1H-quinazoline-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-pyrrolidin-1-ylpropyl)-1H-quinazoline-2,4-dione, also known as PPQ, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicine and agriculture. PPQ is a quinazoline derivative that has shown promising results in several studies, making it an interesting topic for further investigation.
Mecanismo De Acción
The mechanism of action of 3-(2-pyrrolidin-1-ylpropyl)-1H-quinazoline-2,4-dione involves the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). COX-2 is involved in the production of inflammatory mediators, while PDE4 is involved in the regulation of intracellular signaling pathways. By inhibiting these enzymes, 3-(2-pyrrolidin-1-ylpropyl)-1H-quinazoline-2,4-dione can reduce inflammation and inhibit cancer cell growth.
Biochemical and Physiological Effects
3-(2-pyrrolidin-1-ylpropyl)-1H-quinazoline-2,4-dione has been shown to have various biochemical and physiological effects, including the inhibition of COX-2 and PDE4, as mentioned above. 3-(2-pyrrolidin-1-ylpropyl)-1H-quinazoline-2,4-dione has also been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and enhance the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-pyrrolidin-1-ylpropyl)-1H-quinazoline-2,4-dione has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, 3-(2-pyrrolidin-1-ylpropyl)-1H-quinazoline-2,4-dione also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. These factors should be taken into consideration when designing experiments involving 3-(2-pyrrolidin-1-ylpropyl)-1H-quinazoline-2,4-dione.
Direcciones Futuras
There are several future directions for research involving 3-(2-pyrrolidin-1-ylpropyl)-1H-quinazoline-2,4-dione. One potential area of investigation is the development of 3-(2-pyrrolidin-1-ylpropyl)-1H-quinazoline-2,4-dione derivatives with improved solubility and/or potency. Another area of research is the investigation of 3-(2-pyrrolidin-1-ylpropyl)-1H-quinazoline-2,4-dione's potential applications in other fields, such as material science or environmental remediation. Additionally, further studies are needed to fully understand 3-(2-pyrrolidin-1-ylpropyl)-1H-quinazoline-2,4-dione's mechanism of action and its potential applications in medicine and agriculture.
In conclusion, 3-(2-pyrrolidin-1-ylpropyl)-1H-quinazoline-2,4-dione is a chemical compound that has shown promising results in scientific research. Its potential applications in medicine and agriculture make it an interesting topic for further investigation. By understanding the synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research involving 3-(2-pyrrolidin-1-ylpropyl)-1H-quinazoline-2,4-dione, we can gain a better understanding of this compound's potential and limitations.
Métodos De Síntesis
3-(2-pyrrolidin-1-ylpropyl)-1H-quinazoline-2,4-dione can be synthesized using various methods, including the reaction of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline with 1-pyrrolidinepropanol in the presence of a catalyst. This method has been reported to have a good yield and purity, making it a suitable approach for the synthesis of 3-(2-pyrrolidin-1-ylpropyl)-1H-quinazoline-2,4-dione.
Aplicaciones Científicas De Investigación
3-(2-pyrrolidin-1-ylpropyl)-1H-quinazoline-2,4-dione has been investigated for its potential applications in various fields, including medicine and agriculture. In medicine, 3-(2-pyrrolidin-1-ylpropyl)-1H-quinazoline-2,4-dione has been shown to have anti-inflammatory and anti-cancer properties. In agriculture, 3-(2-pyrrolidin-1-ylpropyl)-1H-quinazoline-2,4-dione has been investigated as a potential herbicide due to its ability to inhibit plant growth.
Propiedades
IUPAC Name |
3-(2-pyrrolidin-1-ylpropyl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-11(17-8-4-5-9-17)10-18-14(19)12-6-2-3-7-13(12)16-15(18)20/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWIPZFYMNNVCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C2=CC=CC=C2NC1=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-pyrrolidin-1-ylpropyl)-1H-quinazoline-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7517374.png)
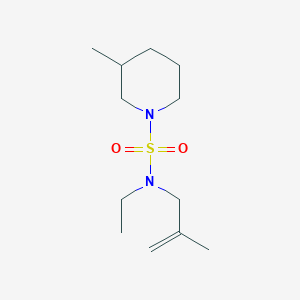
![N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide](/img/structure/B7517388.png)
![N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7517392.png)
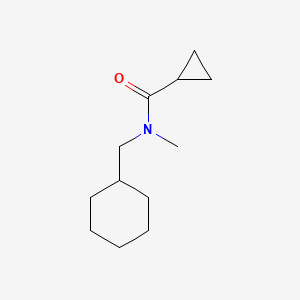
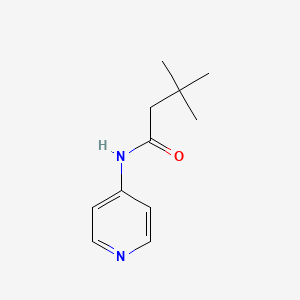

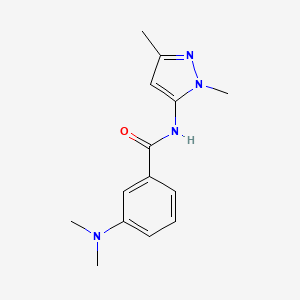
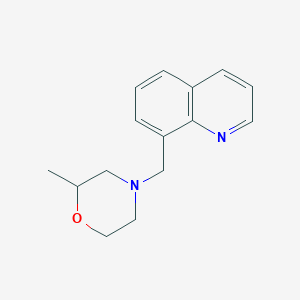

![[Cyclopentylsulfamoyl(methyl)amino]cyclohexane](/img/structure/B7517450.png)
![2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine](/img/structure/B7517462.png)
![5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7517466.png)
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7517468.png)